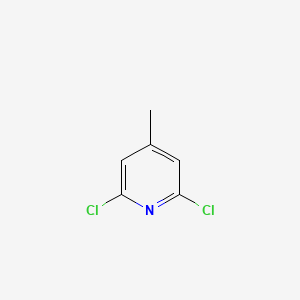
双(三邻甲苯基膦)钯(0)
描述
Bis(tri-o-tolylphosphine)palladium(0) is a chemical compound with the molecular formula C42H42P2Pd . It is used as a catalyst for palladium-catalyzed cross-coupling reactions, Kumada coupling, and Heck coupling . It is also used in amination and arylation reactions .
Synthesis Analysis
The synthesis of Bis(tri-o-tolylphosphine)palladium(0) involves the reaction of “Pd (DBA) 2” with tri-o-tolylphosphine in benzene . The reaction mixture is stirred at room temperature for 20 hours, resulting in a purple-brown solution .Molecular Structure Analysis
The molecular structure of Bis(tri-o-tolylphosphine)palladium(0) is represented by the SMILES string: [Pd].CC1=CC=CC=C1P(C1=CC=CC=C1C)C1=CC=CC=C1C.CC1=CC=CC=C1P(C1=CC=CC=C1C)C1=CC=CC=C1C . This indicates that the palladium atom is coordinated with two tri-o-tolylphosphine ligands .Chemical Reactions Analysis
As a catalyst, Bis(tri-o-tolylphosphine)palladium(0) is involved in various chemical reactions. It is used in palladium-catalyzed cross-coupling reactions, Kumada coupling, and Heck coupling . It is also used in amination and arylation reactions .Physical And Chemical Properties Analysis
Bis(tri-o-tolylphosphine)palladium(0) has a molecular weight of 715.1 g/mol . It has a melting point of 220-225 °C . The compound is air sensitive .科学研究应用
Palladium-Catalyzed Cross-Coupling Reactions
“Bis(tri-o-tolylphosphine)palladium(0)” is used as a catalyst for palladium-catalyzed cross-coupling reactions . These reactions are a powerful tool for the formation of carbon-carbon bonds, which are crucial in the synthesis of a wide range of organic compounds.
Kumada Coupling
Kumada coupling is another application where “Bis(tri-o-tolylphosphine)palladium(0)” is used as a catalyst . This reaction involves the coupling of an organomagnesium compound (Grignard reagent) with an organic halide to form a new carbon-carbon bond.
Heck Coupling
Heck coupling, a process used to couple alkenes with aryl or vinyl halides, also uses “Bis(tri-o-tolylphosphine)palladium(0)” as a catalyst . This reaction is widely used in organic chemistry for the synthesis of larger organic molecules from smaller ones.
Amination Reactions
“Bis(tri-o-tolylphosphine)palladium(0)” is used in amination reactions . These reactions involve the introduction of an amino group into a molecule, which is a key step in the synthesis of many pharmaceuticals and fine chemicals.
Arylation Reactions
Arylation reactions, which involve the introduction of an aryl group into a molecule, also use "Bis(tri-o-tolylphosphine)palladium(0)" . These reactions are important in the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic electronics.
Precursor Material in Thin Film Deposition
“Bis(tri-o-tolylphosphine)palladium(0)” is used as a precursor material in thin film deposition . This process is used to create thin films of material on a substrate, which is a key step in the manufacture of many types of electronic devices.
Catalyst in Industrial Chemistry
In industrial chemistry, “Bis(tri-o-tolylphosphine)palladium(0)” is used as a catalyst for various reactions . Its use helps to increase the efficiency of these reactions and reduce the amount of waste produced.
LED Manufacturing
“Bis(tri-o-tolylphosphine)palladium(0)” is also used in the manufacturing of LEDs . It plays a crucial role in the synthesis of materials used in these devices.
作用机制
Target of Action
Bis(tri-o-tolylphosphine)palladium(0) primarily targets the process of cross-coupling reactions . It acts as a catalyst for palladium-catalyzed cross-coupling reactions, including Kumada coupling and Heck coupling . It is also used in amination and arylation reactions .
Mode of Action
Bis(tri-o-tolylphosphine)palladium(0) interacts with its targets by facilitating the bond formation between two molecules in cross-coupling reactions . As a catalyst, it speeds up the reaction without being consumed, allowing the reaction to proceed at a faster rate or under milder conditions .
Biochemical Pathways
The primary biochemical pathway affected by Bis(tri-o-tolylphosphine)palladium(0) is the cross-coupling reaction pathway . This pathway involves the formation of a new carbon-carbon bond between two different organic compounds . The downstream effects include the synthesis of complex organic compounds, which are crucial in various fields such as pharmaceuticals and materials science .
Pharmacokinetics
Like other catalysts, it is expected to remain unchanged during the reaction and can be recovered and reused .
Result of Action
The molecular and cellular effects of Bis(tri-o-tolylphosphine)palladium(0)'s action are the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of complex organic compounds, including biologically active compounds and polymers .
安全和危害
属性
IUPAC Name |
palladium;tris(2-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H21P.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h2*4-15H,1-3H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBIJGNGGJBNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449462 | |
| Record name | Pd[(o-tol)3P]2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tri-o-tolylphosphine)palladium(0) | |
CAS RN |
69861-71-8 | |
| Record name | Pd[(o-tol)3P]2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(tri-o-tolylphosphine) Palladium(0) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of phosphine dissociation in the reactivity of Bis(tri-o-tolylphosphine)palladium(0)?
A1: The research abstract highlights that oxidative addition of an aryl bromide to Bis(tri-o-tolylphosphine)palladium(0) occurs after the dissociation of a tri-o-tolylphosphine ligand []. This suggests that the two-coordinate palladium(0) species, formed after ligand dissociation, is the reactive intermediate in this process. This is a crucial finding because it sheds light on the mechanistic pathway of the reaction. Understanding the role of ligand dissociation in generating reactive palladium species is fundamental for optimizing palladium-catalyzed cross-coupling reactions, which are ubiquitous in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)




![2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid](/img/structure/B1311346.png)






